molecular formula C14H14N6 B2917761 2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine CAS No. 92495-28-8

2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine

Cat. No.: B2917761
CAS No.: 92495-28-8
M. Wt: 266.308
InChI Key: NUDMJBMSVRCFAY-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine is a chemical compound with the molecular formula C₁₃H₁₂N₄. It is a derivative of benzimidazole and contains two amino groups in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine typically involves the reaction of 2-aminophenyl hydrazine with an appropriate diazonium salt under acidic conditions

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine can undergo various chemical reactions, including:

  • Oxidation: : The amino groups can be oxidized to form nitro groups or other oxidized derivatives.

  • Reduction: : The compound can be reduced to form different amines or amides.

  • Substitution: : The amino groups can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

  • Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized products.

  • Reduction: : Primary, secondary, and tertiary amines, as well as amides.

  • Substitution: : Alkylated and acylated derivatives.

Scientific Research Applications

2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: : The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine exerts its effects involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and ionic interactions with enzymes and receptors, leading to biological activity.

Comparison with Similar Compounds

2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine is structurally similar to other benzimidazole derivatives, such as 2-(4-aminophenyl)-1H-benzimidazole-5-amine and 5-amino-2-(4-aminophenyl)benzimidazole. its unique combination of amino groups and triazole ring sets it apart, providing distinct chemical and biological properties.

List of Similar Compounds

  • 2-(4-aminophenyl)-1H-benzimidazole-5-amine

  • 5-amino-2-(4-aminophenyl)benzimidazole

  • 2-(4-aminophenyl)-1H-benzimidazole-6-amine

Properties

IUPAC Name

3,5-bis(2-aminophenyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6/c15-11-7-3-1-5-9(11)13-18-19-14(20(13)17)10-6-2-4-8-12(10)16/h1-8H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDMJBMSVRCFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)C3=CC=CC=C3N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328019
Record name 3,5-bis(2-aminophenyl)-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820512
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

92495-28-8
Record name 3,5-bis(2-aminophenyl)-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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